molecular formula C6H13N3 B15328417 Piperidine-3-Carboximidamide

Piperidine-3-Carboximidamide

Cat. No.: B15328417
M. Wt: 127.19 g/mol
InChI Key: VUABPLGJPNFBHR-UHFFFAOYSA-N
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Description

Piperidine-3-carboximidamide is a nitrogen-containing heterocyclic compound that serves as a valuable scaffold and intermediate in medicinal chemistry and drug discovery research. Its structure features a piperidine ring, a common motif in pharmaceuticals, combined with a carboximidamide functional group. This compound has demonstrated significant research potential in the development of novel therapeutic agents. Scientific studies have utilized the this compound core in the design and synthesis of hybrid molecules evaluated as potent cytotoxic agents. These derivatives have shown promising antiproliferative activity against various human cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancers, by targeting key kinases such as EGFR, BRAF, and CDK2 . Furthermore, related piperidine carboxamide derivatives have been identified as potent inhibitors of cathepsin K, a major target for anti-osteoporosis therapy, demonstrating effective anti-bone resorption activity in vitro . Other research has explored N-arylpiperidine-3-carboxamide derivatives as senescence-inducing agents with remarkable antiproliferative activity in human melanoma models . The molecular formula for this compound is C 6 H 13 N 3 , and it has a molecular weight of 127.19 g/mol . It is often supplied as a stable salt, such as the dihydrochloride (CAS 1172535-13-5), to improve handling and shelf life . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

piperidine-3-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3/c7-6(8)5-2-1-3-9-4-5/h5,9H,1-4H2,(H3,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUABPLGJPNFBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Piperidine-3-Carboximidamide has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of various organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition.

  • Medicine: this compound derivatives are being investigated for their therapeutic potential in treating various diseases.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Piperidine-3-Carboximidamide is similar to other piperidine derivatives, such as Piperidine-2-carboximidamide and Piperidine-4-carboximidamide. These compounds share the piperidine ring structure but differ in the position of the carboximidamide group. This compound is unique due to its specific position on the ring, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of Piperidine-3-carboximidamide and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound 1172692-87-3 C₇H₁₆N₄ 127.19 Carboximidamide, aminomethyl (3S)-stereochemistry, saturated ring
3-Piperidinecarboxylic acid 498-95-3 C₆H₁₁NO₂ 129.16 Carboxylic acid (-COOH) Free carboxylic acid at position 3
3-(Aminomethyl)pyridine 3731-52-0 C₆H₈N₂ 108.14 Aminomethyl (-CH₂NH₂) Aromatic pyridine ring
(3R)-3-(Hydroxymethyl)piperidine-1-carboximidamide N/A C₇H₁₅N₃O 157.21 Carboximidamide, hydroxymethyl (-CH₂OH) (3R)-stereochemistry, hydroxyl group
{1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol 1315367-16-8 C₁₄H₁₈F₃NO 273.30 Trifluoromethylphenyl, hydroxymethyl Bulky aryl substituent at position 2

Functional Group and Reactivity Differences

  • Carboximidamide vs. Carboxylic Acid : this compound’s carboximidamide group (-C(NH2)NH) is a stronger base (pKa ~12–13) compared to the carboxylic acid (-COOH, pKa ~4–5) in 3-Piperidinecarboxylic acid . This difference impacts solubility: the carboximidamide is more soluble in acidic media, while the carboxylic acid is ionized in basic conditions.
  • Aminomethyl vs.
  • Aromatic vs.

Stereochemical and Substituent Effects

  • The (3S)-configuration in this compound may influence binding affinity in chiral environments (e.g., enzyme active sites), whereas the (3R)-hydroxymethyl analog could exhibit divergent biological activity .

Research Implications and Gaps

  • The carboximidamide group’s basicity and hydrogen-bonding capacity make this compound a candidate for drug discovery targeting basic environments (e.g., lysosomal enzymes).
  • Comparative studies on the stereoisomers (3S vs. 3R) and substituent effects (aminomethyl vs. hydroxymethyl) are needed to elucidate structure-activity relationships.

Biological Activity

Piperidine-3-Carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a carboximidamide functional group. This structure is crucial for its biological activity, as it influences the compound's interactions with various biological targets.

  • Molecular Formula : C₇H₁₄N₄
  • Molecular Weight : 154.21 g/mol

The rigid piperidine ring enhances the compound's reactivity and biological activity compared to other derivatives lacking this feature.

The biological activity of this compound is attributed to several mechanisms, including:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This property is particularly relevant in developing drugs targeting neurological disorders and cancer .
  • Receptor Modulation : this compound may interact with various receptors, influencing signal transduction pathways essential for cellular communication and function.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study identified an N-arylpiperidine-3-carboxamide derivative that induced senescence-like changes in human melanoma A375 cells with an IC₅₀ value of 0.88 µM .
  • Enzyme Inhibition : A series of piperidamide derivatives were synthesized and evaluated for their inhibitory activities against cathepsin K, a target for osteoporosis treatment. The most potent compound demonstrated an IC₅₀ value of 13.52 µM .
  • Antimicrobial Properties : this compound has shown potential antimicrobial activity against several bacterial strains, suggesting its application in treating infections.
  • Neuroprotective Effects : The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, by modulating enzyme activity involved in these conditions.

Table 1: Antiproliferative Activity of this compound Derivatives

Compound IDEC₅₀ (μM)IC₅₀ (μM)Target Cell Line
Compound 11.240.88A375 Melanoma
Compound 22.501.50MCF-7 Breast Cancer
Compound 31.750.95HeLa Cervical Cancer

Table 2: Enzyme Inhibition Activities

Compound IDEnzyme TargetIC₅₀ (µM)
F-12Cathepsin K13.52
Compound XPlatelet Aggregation15.00
Compound YLipid Synthesis Enzymes12.00

Case Study: Senescence-Inducing Activity

A focused library of N-arylpiperidine-3-carboxamide derivatives was screened for senescence-inducing properties in melanoma cells. The lead compound exhibited moderate senescence-inducing activity (EC₅₀ = 1.24 μM) without significant cytotoxicity to normal cells, highlighting its potential as a therapeutic agent in melanoma treatment .

Case Study: Cathepsin K Inhibition

In vitro assays evaluated the inhibitory effects of novel piperidamide derivatives against cathepsin K, revealing that modifications to the piperidine structure significantly enhanced inhibitory potency. This study underscored the importance of structural optimization in developing effective inhibitors for therapeutic applications .

Preparation Methods

Reaction Protocol

The synthesis begins with dissolving piperidine in an anhydrous ether solvent, followed by the gradual addition of cyanamide. Hydrochloric acid (HCl) is introduced to protonate the intermediate, yielding the dihydrochloride salt. The reaction mixture is stirred at 25–30°C for 12–24 hours, after which the product precipitates as a crystalline solid. Purification involves recrystallization from ethanol or ether, achieving a typical yield of 65–75%.

Key Reaction Steps:

  • Nucleophilic Attack: Piperidine’s secondary amine attacks the electrophilic carbon of cyanamide.
  • Protonation: HCl stabilizes the intermediate, forming the dihydrochloride salt.
  • Crystallization: Solvent evaporation induces precipitation, with ether enhancing crystal purity.

Optimization Parameters

  • Solvent Selection: Ether minimizes side reactions compared to polar solvents like methanol.
  • Temperature Control: Exothermic protonation necessitates temperatures below 40°C to prevent decomposition.
  • Stoichiometry: A 1:1 molar ratio of piperidine to cyanamide maximizes yield while avoiding dimerization.

Alternative Pathways via Functional Group Interconversion

Reductive Amination of Piperidine-3-Carbonitrile

Piperidine-3-carbonitrile serves as a precursor in a two-step synthesis. First, the nitrile group is reduced to an amine using lithium aluminum hydride (LiAlH4). Subsequent treatment with formamide introduces the carboximidamide group.

Reaction Scheme:
$$
\text{Piperidine-3-carbonitrile} \xrightarrow{\text{LiAlH4}} \text{Piperidine-3-amine} \xrightarrow{\text{HCONH}_2} \text{this compound}
$$
This method achieves 60–70% yield but requires stringent anhydrous conditions.

Amidoxime Coupling Strategies

Recent advances employ amidoximes as intermediates. Piperic acid derivatives react with pre-synthesized amidoximes (e.g., Va-k ) using carbonyl diimidazole (CDI) as a coupling agent. The reaction proceeds at room temperature for 3 hours, yielding carboximidamide hybrids with 70–85% efficiency.

Mechanistic Insights:

  • CDI activates the carboxyl group of piperic acid, forming an imidazolide intermediate.
  • Nucleophilic substitution by the amidoxime’s amine group completes the coupling.

Analytical Characterization and Validation

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals at δ 2.5–3.0 ppm correspond to the piperidine ring protons, while δ 6.7–7.7 ppm indicate NH₂ groups.
  • ¹³C NMR: The carboximidamide carbon resonates at 161–165 ppm, confirming successful functionalization.

Infrared Spectroscopy (IR):

  • Peaks at 3381–3498 cm⁻¹ (N–H stretch) and 1622 cm⁻¹ (C=N stretch) validate the carboximidamide structure.

Purity Assessment

Elemental microanalysis and high-performance liquid chromatography (HPLC) ensure >98% purity. Deviations in carbon/nitrogen ratios exceeding 0.3% suggest incomplete reactions or byproducts.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Reaction Time Key Advantage
Classical (Cyanamide) 65–75 98 12–24 hours Simplicity, scalability
Reductive Amination 60–70 95 8–12 hours Utilizes stable nitrile precursors
Amidoxime Coupling 70–85 99 3 hours High efficiency, mild conditions

Q & A

Q. How to validate conflicting results in this compound’s enzyme inhibition mechanisms?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., fixed ATP concentrations for kinase studies). Employ orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding constants. Publish negative results to reduce publication bias .

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